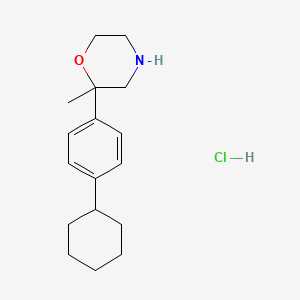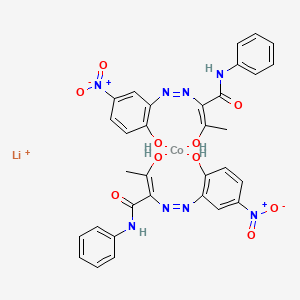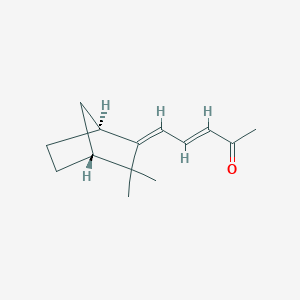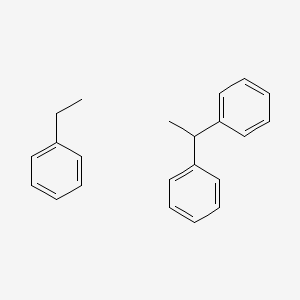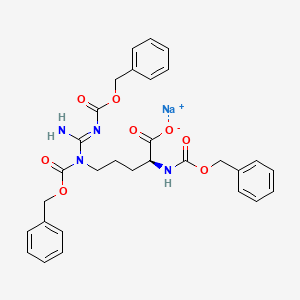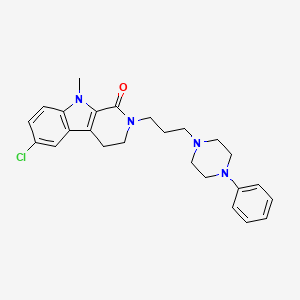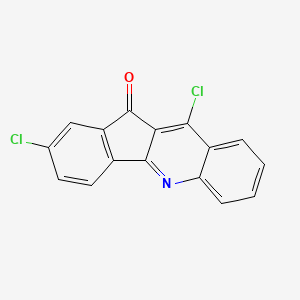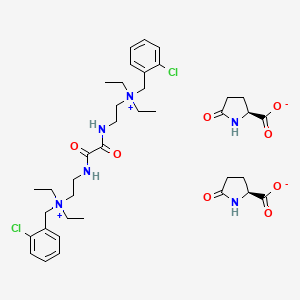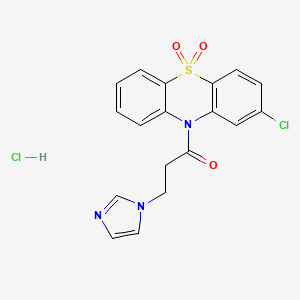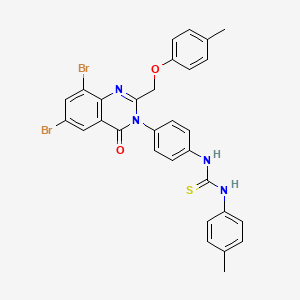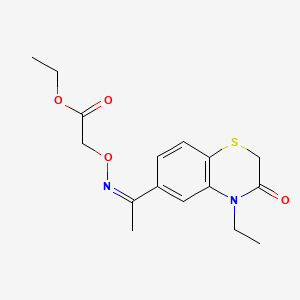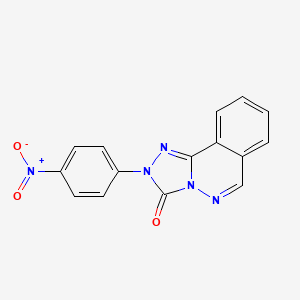
1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one, 2-(4-nitrophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one, 2-(4-nitrophenyl)- is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazole ring fused to a phthalazine moiety, and a nitrophenyl group attached at the second position. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one, 2-(4-nitrophenyl)- typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with phthalic anhydride, followed by nitration to introduce the nitrophenyl group. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and prolonged reaction times to achieve high yields and purity.
In industrial settings, the production of this compound may involve optimized processes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to meet the demands of large-scale production.
Analyse Des Réactions Chimiques
1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one, 2-(4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives, which may exhibit different reactivity and properties.
Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in coupling reactions to form azo compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one, 2-(4-nitrophenyl)- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are of interest in materials science and catalysis.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug discovery and development.
Medicine: Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial, anticancer, and anti-inflammatory activities, highlighting its potential therapeutic applications.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one, 2-(4-nitrophenyl)- involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the triazole and phthalazine moieties can form hydrogen bonds and π-π interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one, 2-(4-nitrophenyl)- can be compared with other similar compounds, such as:
1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one, 2-(4-chlorophenyl)-: This compound has a chlorophenyl group instead of a nitrophenyl group, which affects its reactivity and biological activity.
1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one, 2-(4-methylphenyl)-: The presence of a methyl group instead of a nitro group results in different chemical and physical properties.
1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one, 2-(4-aminophenyl)-: This compound has an amino group, which can participate in different types of chemical reactions compared to the nitrophenyl derivative.
Propriétés
Numéro CAS |
124569-77-3 |
|---|---|
Formule moléculaire |
C15H9N5O3 |
Poids moléculaire |
307.26 g/mol |
Nom IUPAC |
2-(4-nitrophenyl)-[1,2,4]triazolo[3,4-a]phthalazin-3-one |
InChI |
InChI=1S/C15H9N5O3/c21-15-18(11-5-7-12(8-6-11)20(22)23)17-14-13-4-2-1-3-10(13)9-16-19(14)15/h1-9H |
Clé InChI |
FTPUWLCLQKPVPT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=NN3C2=NN(C3=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


